molecular formula C22H20FN5O B1226290 3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide

3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide

Cat. No. B1226290
M. Wt: 389.4 g/mol
InChI Key: YWHQYJNDMHIWAA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Cytotoxic Evaluation in Cancer Research

A study by Ahsan et al. (2018) synthesized analogues of 3-(4-fluorophenyl) pyrazole carboxamide and evaluated their cytotoxicity against breast cancer cell lines. One analogue showed promising results, comparable to the standard drug adriamycin against the MCF-7 cancer cell line, suggesting potential applications in cancer therapy (Ahsan et al., 2018).

Structural Analysis and Potential Interactions

Köysal et al. (2005) investigated the structures of N-substituted pyrazoline-thiocarboxamides, including compounds with a 3-(4-fluorophenyl) group. The study provided insights into the geometric parameters and intermolecular interactions of these compounds, which is valuable for understanding their potential biological activity (Köysal et al., 2005).

Application in Drug Development

Norris and Leeman (2008) discussed the development of a drug candidate, utilizing a compound structurally related to 3-(4-fluorophenyl) pyrazole carboxamide. The study highlighted a palladium-catalyzed carbon−sulfur bond formation, emphasizing the compound's role in synthesizing key intermediates for clinical drug supplies (Norris & Leeman, 2008).

Exploration of Antitubercular Activity

Khunt et al. (2012) synthesized N-phenyl-3-(4-fluorophenyl) pyrazole derivatives and evaluated them for antitubercular activity. The study also conducted a 3D-QSAR analysis, correlating chemical structures with activity against Mycobacterium tuberculosis. This research indicates the potential use of 3-(4-fluorophenyl) pyrazole derivatives in treating tuberculosis (Khunt et al., 2012).

Molecular Docking Studies for Inhibitory Activity

Mary et al. (2015) conducted molecular docking studies on 3-(4-fluorophenyl) pyrazole carboxaldehyde, aiming to explore its potential phosphodiesterase inhibitory activity. This research provides insights into how such compounds might interact with biological targets, a key aspect in drug discovery (Mary et al., 2015).

Anti-Inflammatory and Analgesic Activities

Khalifa and Abdelbaky (2008) synthesized imidazole-based derivatives, including compounds with a 4-fluorophenyl group, and evaluated their anti-inflammatory and analgesic activities. This research highlights the potential therapeutic applications of these compounds in managing pain and inflammation (Khalifa & Abdelbaky, 2008).

properties

Product Name

3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide

Molecular Formula

C22H20FN5O

Molecular Weight

389.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C22H20FN5O/c23-18-9-7-17(8-10-18)21-20(15-28(26-21)19-5-2-1-3-6-19)22(29)25-11-4-13-27-14-12-24-16-27/h1-3,5-10,12,14-16H,4,11,13H2,(H,25,29)

InChI Key

YWHQYJNDMHIWAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C(=O)NCCCN4C=CN=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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